molecular formula C6H8N4O B13100330 N'-methylpyridazine-3-carbohydrazide CAS No. 89533-22-2

N'-methylpyridazine-3-carbohydrazide

Cat. No.: B13100330
CAS No.: 89533-22-2
M. Wt: 152.15 g/mol
InChI Key: IJFMOOGXHSIEEN-UHFFFAOYSA-N
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Description

N’-methylpyridazine-3-carbohydrazide is a heterocyclic compound that features a pyridazine ring substituted with a methyl group and a carbohydrazide moiety. Pyridazine derivatives are known for their diverse pharmacological activities and have been utilized in various medicinal chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-methylpyridazine-3-carbohydrazide typically involves the reaction of pyridazine derivatives with hydrazine and methylating agents. One common method includes the condensation of pyridazine-3-carboxylic acid hydrazide with methyl iodide under basic conditions .

Industrial Production Methods: Industrial production methods for N’-methylpyridazine-3-carbohydrazide often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .

Chemical Reactions Analysis

Types of Reactions: N’-methylpyridazine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

N’-methylpyridazine-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-methylpyridazine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It also interacts with receptors, modulating their activity and influencing cellular pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N’-methylpyridazine-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a carbohydrazide moiety makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

CAS No.

89533-22-2

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

N'-methylpyridazine-3-carbohydrazide

InChI

InChI=1S/C6H8N4O/c1-7-10-6(11)5-3-2-4-8-9-5/h2-4,7H,1H3,(H,10,11)

InChI Key

IJFMOOGXHSIEEN-UHFFFAOYSA-N

Canonical SMILES

CNNC(=O)C1=NN=CC=C1

Origin of Product

United States

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